molecular formula C24H20N2O2 B8539314 3-Benzoyl-4-(2-methylphenylamino)-8-methoxyquinoline CAS No. 115607-64-2

3-Benzoyl-4-(2-methylphenylamino)-8-methoxyquinoline

Cat. No. B8539314
M. Wt: 368.4 g/mol
InChI Key: QGFLHWNLAOUSPQ-UHFFFAOYSA-N
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Patent
US04806550

Procedure details

3-Benzoyl-4-chloro-8-methoxyquinoline (3.0 g, 0.01 mol) was heated under reflux in 1,4-dioxan (100 ml) with o-toluidine (5.0 ml) for 1 hour. The solvent was evaporated and the residue was dissolved in dichloromethane, and washed with dilute hydrochloric acid, sodium hydrogen carbonate solution, water and brine. The organic solution was dried and evaporated to an oil which was chromatographed (silic gel, 1% methanolic ammonia in dichloromethane). 3-Benzoyl-4-(2-methylphenylamino)-8-methoxyquinoline was isolated as crystals (0.95 g, 25.8%) from ether/hexane, m.p. 128-130.
Name
3-Benzoyl-4-chloro-8-methoxyquinoline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1Cl)=[CH:16][CH:15]=[CH:14][C:13]=2[O:20][CH3:21])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:22][C:23]1[C:24]([CH3:29])=[CH:25][CH:26]=[CH:27][CH:28]=1>O1CCOCC1>[C:1]([C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29])=[CH:16][CH:15]=[CH:14][C:13]=2[O:20][CH3:21])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-Benzoyl-4-chloro-8-methoxyquinoline
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with dilute hydrochloric acid, sodium hydrogen carbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed (silic gel, 1% methanolic ammonia in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=NC2=C(C=CC=C2C1NC1=C(C=CC=C1)C)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.